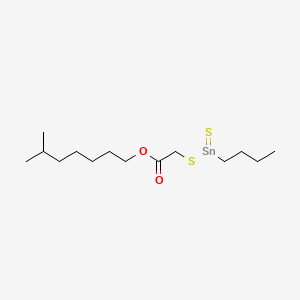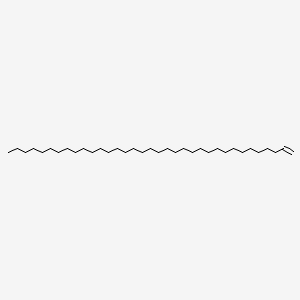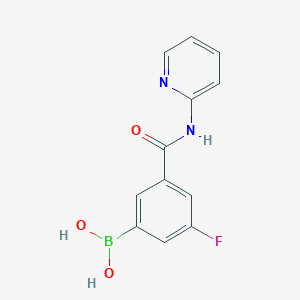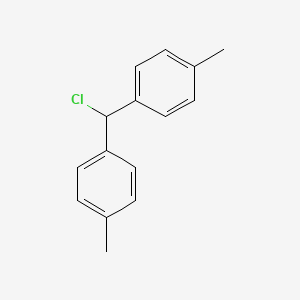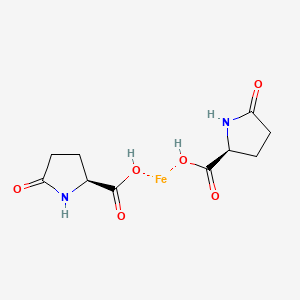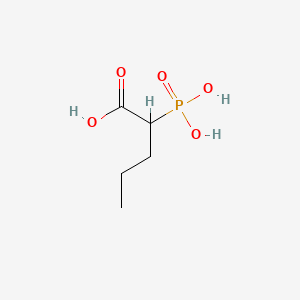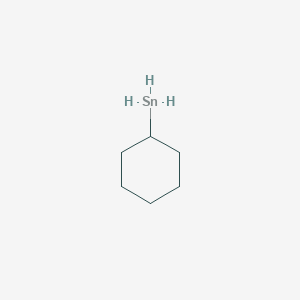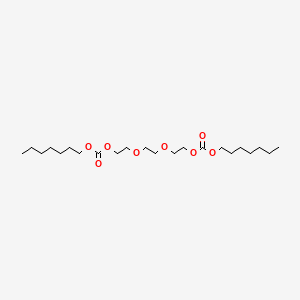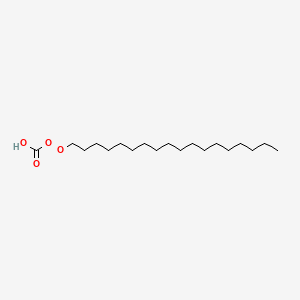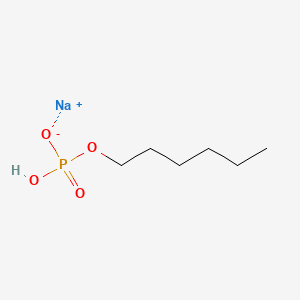
Phosphoric acid, hexyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, hexyl ester, sodium salt, also known as sodium hexyl hydrogen phosphate, is a chemical compound with the molecular formula C₆H₁₄NaO₄P. It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a hexyl group and another by a sodium ion. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, hexyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with hexanol, followed by neutralization with sodium hydroxide. The reaction typically involves heating phosphoric acid with hexanol in the presence of a catalyst such as sulfuric acid to form the ester. The ester is then neutralized with sodium hydroxide to produce the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and allows for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, hexyl ester, sodium salt undergoes several types of chemical reactions, including:
Oxidation: The hexyl group can be oxidized to form hexanoic acid or other oxidized derivatives.
Substitution: The sodium ion can be replaced by other cations in a substitution reaction.
Common Reagents and Conditions
Hydrolysis: Typically performed with water and a strong acid or base as a catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products
Hydrolysis: Phosphoric acid and hexanol.
Oxidation: Hexanoic acid and other oxidized derivatives.
Substitution: Different metal phosphates depending on the substituting cation.
Applications De Recherche Scientifique
Phosphoric acid, hexyl ester, sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphoric acid, hexyl ester, sodium salt involves its ability to interact with various molecular targets. In biological systems, it can integrate into phospholipid membranes, affecting membrane fluidity and function. In chemical reactions, it acts as a catalyst or reagent, facilitating the formation or breaking of chemical bonds .
Comparaison Avec Des Composés Similaires
Phosphoric acid, hexyl ester, sodium salt can be compared with other similar compounds such as:
Phosphoric acid, methyl ester, sodium salt: Similar in structure but with a methyl group instead of a hexyl group, leading to different solubility and reactivity properties.
Phosphoric acid, ethyl ester, sodium salt: Contains an ethyl group, which also affects its chemical behavior and applications.
Phosphoric acid, butyl ester, sodium salt: With a butyl group, it has intermediate properties between the methyl and hexyl esters.
These comparisons highlight the unique properties of this compound, particularly its longer alkyl chain, which influences its solubility, reactivity, and applications.
Propriétés
Numéro CAS |
91575-53-0 |
|---|---|
Formule moléculaire |
C6H14NaO4P |
Poids moléculaire |
204.14 g/mol |
Nom IUPAC |
sodium;hexyl hydrogen phosphate |
InChI |
InChI=1S/C6H15O4P.Na/c1-2-3-4-5-6-10-11(7,8)9;/h2-6H2,1H3,(H2,7,8,9);/q;+1/p-1 |
Clé InChI |
QDZFJQPFGZWVHR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCOP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


